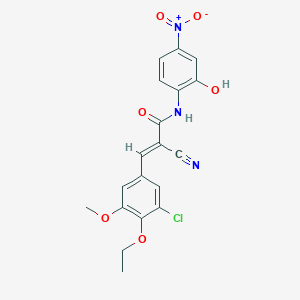
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H16ClN3O6 and its molecular weight is 417.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
New Synthesis Pathways
A novel synthesis pathway for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, has been developed, showcasing the compound's role in facilitating the production of pharmacologically significant molecules. This pathway involves the amine-mediated demethylation of a precursor, demonstrating the compound's utility in synthesizing complex organic molecules under mild conditions. This process has potential applications in the synthesis of other pharmacologically active molecules, particularly those requiring specific stereochemical configurations for activity against diseases like tuberculosis (TB) and dengue (Harisha et al., 2015).
Structural Analysis and Characterization
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a derivative of the compound, was characterized to determine its crystal structure and spectroscopic properties. This analysis provided insights into the compound's structural configuration, which is essential for understanding its chemical behavior and interactions. The study highlighted the importance of such compounds in detailed structural and chemical studies, which are foundational in the development of new materials and drugs (Johnson et al., 2006).
Corrosion Inhibition
Derivatives of the compound have been studied for their potential as corrosion inhibitors, a critical area of research for protecting metals against corrosion in various industrial applications. For example, novel Schiff bases derived from similar compounds showed promising results as inhibitors for mild steel corrosion in acidic conditions. These findings indicate potential applications in industries where metal corrosion is a concern, providing a chemical means to extend the lifespan of metal components and structures (Pandey et al., 2017).
Organic Synthesis and Chemical Research
The compound's derivatives have been utilized in the synthesis of complex organic molecules, such as gefitinib, showcasing the compound's versatility in organic synthesis. This application is crucial for the pharmaceutical industry, where such compounds can serve as intermediates in the synthesis of targeted therapeutic agents. The overall yield and efficiency of these synthesis pathways are critical for developing cost-effective and scalable production methods for pharmaceuticals (Jin et al., 2005).
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6/c1-3-29-18-14(20)7-11(8-17(18)28-2)6-12(10-21)19(25)22-15-5-4-13(23(26)27)9-16(15)24/h4-9,24H,3H2,1-2H3,(H,22,25)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAUKTFJRMFYHA-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one](/img/structure/B2755590.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)
![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)
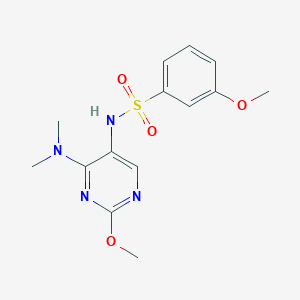
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2755597.png)
![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
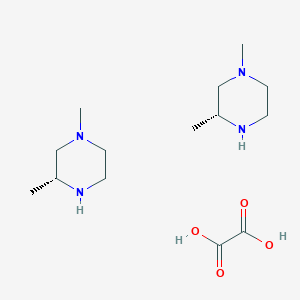
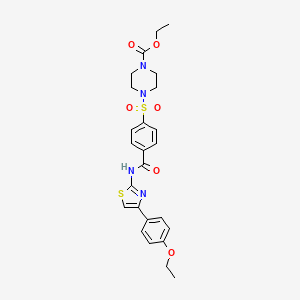

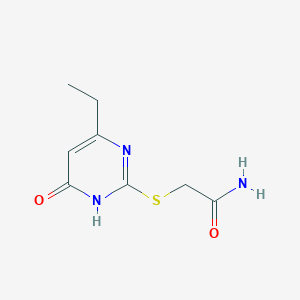
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
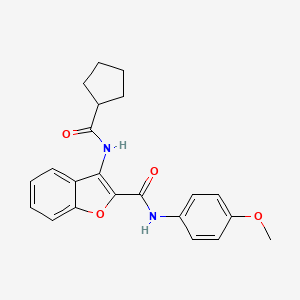
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
